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Compound of Interest

Compound Name:
5-Cyclopropylisoxazole-4-

carboxylic acid

Cat. No.: B055290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
cyclopropylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and

drug development. The structural elucidation of this compound is critical for understanding its

chemical properties and biological activity. This document outlines the predicted nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-cyclopropylisoxazole-
4-carboxylic acid. These predictions are based on established chemical shift ranges,

vibrational frequencies, and fragmentation patterns of its constituent functional groups: the

cyclopropyl ring, the isoxazole heterocycle, and the carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~13.5 (broad) s - 1H -COOH

~8.90 s - 1H
H-3 (isoxazole

ring)

~2.50 m - 1H CH (cyclopropyl)

~1.20 m - 2H
CH₂

(cyclopropyl)

~1.05 m - 2H
CH₂

(cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~172.0 C=O (carboxylic acid)

~168.0 C-5 (isoxazole ring)

~158.0 C-3 (isoxazole ring)

~110.0 C-4 (isoxazole ring)

~12.0 CH (cyclopropyl)

~9.0 CH₂ (cyclopropyl)

Table 3: Predicted Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300-2500 Broad O-H stretch Carboxylic Acid

~3100 Medium C-H stretch
Cyclopropyl &

Isoxazole

~1700 Strong C=O stretch Carboxylic Acid

~1600 Medium C=N stretch Isoxazole

~1450 Medium C-H bend Cyclopropyl

~1300 Medium C-O stretch Carboxylic Acid

~1020 Medium Ring deformation Cyclopropyl

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

m/z (negative ion mode) Assignment

152.03 [M-H]⁻

108.04 [M-H-CO₂]⁻

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 5-cyclopropylisoxazole-4-
carboxylic acid are provided below. These protocols are generalized for small organic

molecules and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-cyclopropylisoxazole-4-carboxylic acid.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR
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spectrum.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:

The NMR spectra should be acquired on a 500 MHz spectrometer.

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters

include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a

longer relaxation delay (2-5 seconds) are required.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or

another suitable solvent, and allow it to dry completely.

Place a small amount of the solid 5-cyclopropylisoxazole-4-carboxylic acid sample

onto the center of the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

Data Processing:

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Label the significant absorption bands and correlate them with the functional groups

present in the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 5-cyclopropylisoxazole-4-carboxylic acid (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)

may be added to the solution to promote ionization, depending on the desired ionization

mode. For this molecule, negative ion mode is likely to be more informative.

Data Acquisition (Electrospray Ionization - ESI):

The analysis should be performed on a mass spectrometer equipped with an ESI source.

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in the negative ion mode over a suitable mass range (e.g., m/z

50-300). Key instrument parameters such as capillary voltage, cone voltage, and
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desolvation gas temperature and flow rate should be optimized to maximize the signal of

the deprotonated molecule [M-H]⁻.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant

fragment ions.

The accurate mass of the molecular ion can be used to confirm the elemental composition

of the molecule.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of 5-cyclopropylisoxazole-4-carboxylic acid.
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General workflow for spectroscopic analysis.

The interpretation of the collective data from these techniques will provide a comprehensive

structural confirmation of 5-cyclopropylisoxazole-4-carboxylic acid. The ¹H and ¹³C NMR

spectra will confirm the carbon-hydrogen framework, the IR spectrum will identify the key

functional groups, and the mass spectrum will confirm the molecular weight and elemental

composition.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Cyclopropylisoxazole-4-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055290#spectroscopic-analysis-nmr-ir-ms-of-5-
cyclopropylisoxazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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